
4-甲基-5-苯基戊酸
描述
4-Methyl-5-phenylpentanoic acid is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and a mono-isotopic mass of 192.115036 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-phenylpentanoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .科学研究应用
合成过程
- Friedel-Crafts反应:该化合物已在Friedel-Crafts反应中得到利用,在该反应中,它被转化为其酸酐,然后在AlCl3存在下与芳基醚反应,生成一系列5-芳基-4-甲基-5-氧代-2-苯基戊酸(Natekar & Samant, 2010)。
- 酶促还原研究:还对4-甲基-5-苯基戊酸衍生物的酶促还原进行了研究,这在他汀类类似物的立体选择性合成中是关键的(Nassenstein et al., 1992)。
生化研究
- 研究与HIV-1蛋白酶的结合:一项研究合成并测试了含有4-氨基-3-羟基-5-苯基戊酸异构体的抑制剂,以抑制HIV-1蛋白酶,突出了该化合物的生化相关性(Raju & Deshpande, 1991)。
- 牛奶中的抗生素分析:该化合物已用于开发一种用于分析牛奶样品中磺胺类抗生素的灵敏酶联免疫吸附试验(ELISA),展示了其在食品安全和药物分析中的应用(Adrián et al., 2009)。
其他应用
- 合成γ-氟代α-氨基酸:它已被用于γ-氟代α-氨基酸的立体选择性合成,展示了其在合成特殊生化化合物中的用途(Laue et al., 2000)。
- 可溶性聚苯乙烯的功能化:该化合物在通过三正丁基锡羧酸盐功能化的可溶性聚苯乙烯的新方法中发挥作用,促进了聚合物化学的发展(Dalil et al., 2000)。
属性
IUPAC Name |
4-methyl-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIFCQAOVCUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





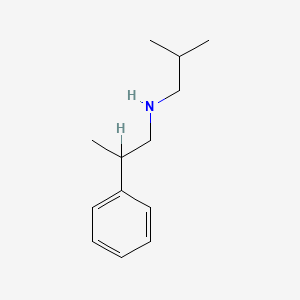
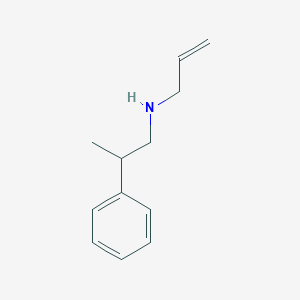
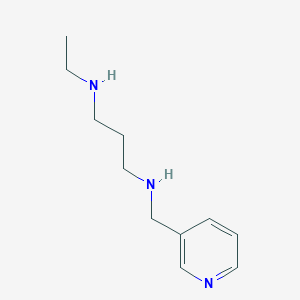
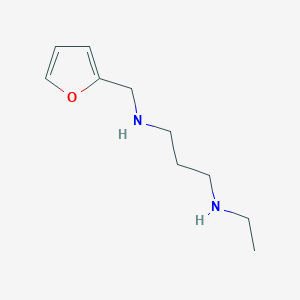
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)



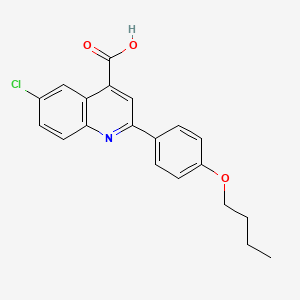
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)